molecular formula C15H22O2 B8182537 3-(tert-Butyl)-2-isobutoxybenzaldehyde

3-(tert-Butyl)-2-isobutoxybenzaldehyde

Cat. No.: B8182537
M. Wt: 234.33 g/mol
InChI Key: VSLASNDJASGVGH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-isobutoxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, an isobutoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2-isobutoxybenzaldehyde typically involves the introduction of the tert-butyl and isobutoxy groups onto a benzaldehyde framework. One common method involves the alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide and isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2-isobutoxybenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and isobutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(tert-Butyl)-2-isobutoxybenzoic acid.

    Reduction: 3-(tert-Butyl)-2-isobutoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butyl)-2-isobutoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-2-isobutoxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tert-butyl and isobutoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-2-isobutoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl and isobutoxy groups on a benzaldehyde framework is relatively uncommon, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-tert-butyl-2-(2-methylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11(2)10-17-14-12(9-16)7-6-8-13(14)15(3,4)5/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLASNDJASGVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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